
Sodium 2-(isoquinolin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(isoquinolin-1-yl)acetate is a chemical compound with the CAS Number: 1798728-26-3 . It has a molecular weight of 209.18 and its IUPAC name is this compound . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
Isoquinolones, which include this compound, are important nitrogen-heterocyclic compounds. Their synthetic methods have been greatly developed recently . The construction of the isoquinolone ring focuses on intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO2.Na/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2,(H,13,14);/q;+1/p-1 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Polycyclic Isoquinoline Salts
Sodium acetate is utilized in an efficient low-temperature route to synthesize bi-, tri-, and tetracyclic isoquinoline salts via C-H activation. This method involves aromatic C-H activation promoted by sodium acetate, forming cyclometalated compounds which then undergo oxidative coupling to form desired isoquinoline salts. This presents a novel, efficient method for metal-mediated synthesis of heterocycles (Li, Brennessel, & Jones, 2008).
2. Efficient Synthesis of N-Heterocycles
Another study highlights a general and efficient approach for synthesizing 2-Pyridones, 2-Quinolinones, and 1-Isoquinolinones, crucial building blocks in medicinal chemistry. This method employs sodium acetate/water as the base/nucleophile combination, showcasing the dual function of sodium acetate as both a base and nucleophile (Wang et al., 2016).
3. Fluorescent Chemosensor for Cyanide
A new fluorescent chemosensor based on 8-hydroxyquinoline derivative, sodium 2-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yloxy)acetate, was designed for cyanide detection in aqueous solution. This sensor can achieve "ON-OFF-ON" type fluorescence change with high sensitivity and rapid response, suitable for detecting CN- in biological environments (Guo et al., 2013).
4. [3+3] Cycloaddition Reactions
Research on base-controlled [3+3] cycloaddition reactions of isoquinoline N-oxides with azaoxyallyl cations has led to the development of novel compounds. This transformation proceeds through an azaoxyallyl cation generated in situ, highlighting the versatility of sodium acetate in facilitating complex organic reactions (An, Xia, & Wu, 2016).
5. Thermal Conductivity of Sodium Acetate Trihydrate Composites
A study focused on the solidification behavior and thermal conductivity of bulk sodium acetate trihydrate composites, a promising phase change material for solar thermal energy storage. It explores how additives can enhance thermal conductivity and stabilize the material for efficient energy storage and release (Dannemand, Johansen, & Furbo, 2016).
Safety and Hazards
Zukünftige Richtungen
Isoquinolones, including Sodium 2-(isoquinolin-1-yl)acetate, have versatile biological and physiological activities . They are not only interesting and important nitrogen-heterocyclic compounds but also useful synthetic blocks . The future direction in this field is likely to focus on the development of more efficient and economical synthetic methods .
Eigenschaften
IUPAC Name |
sodium;2-isoquinolin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.Na/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEPVWFVKBHIOU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1798728-26-3 |
Source


|
| Record name | sodium 2-(isoquinolin-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


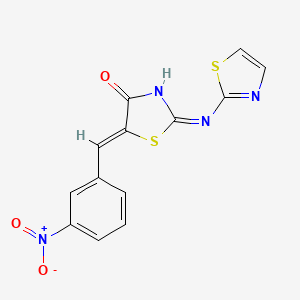


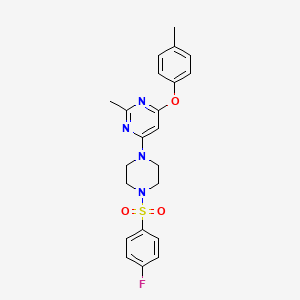

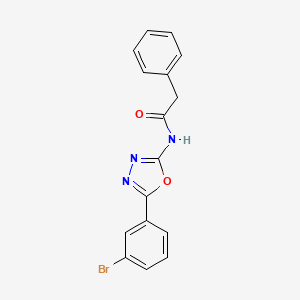
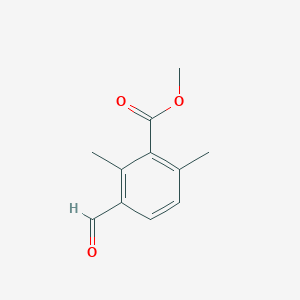
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2645652.png)

![N-({6-[(4-chlorophenyl)sulfinyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2645654.png)
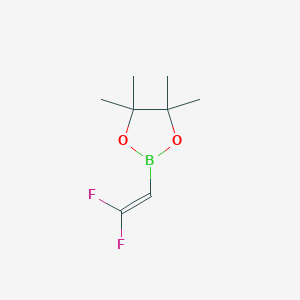
![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2645657.png)
![7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2645658.png)